- Tetrabutylammonium Tribromide (TBATB) as Efficient Generator of HBr for an Efficient Chemoselective Reagent for Acetalization of Carbonyl Compounds, Journal of Organic Chemistry, 2002, 67(16), 5842-5845

Cas no 933-40-4 (1,1-Dimethoxycyclohexane)

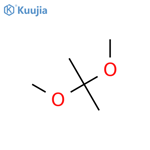

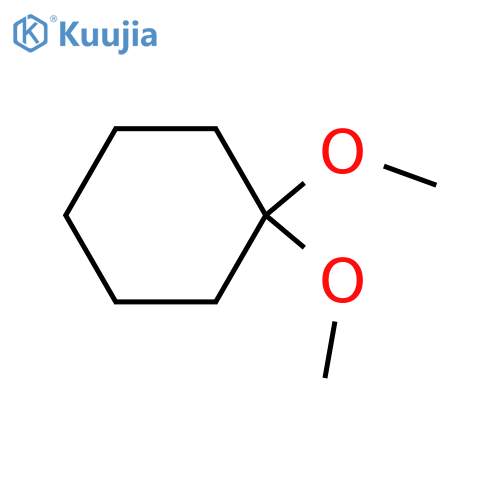

1,1-Dimethoxycyclohexane structure

상품 이름:1,1-Dimethoxycyclohexane

1,1-Dimethoxycyclohexane 화학적 및 물리적 성질

이름 및 식별자

-

- Cyclohexane,1,1-dimethoxy-

- 1,1-Dimethoxycyclohexane

- Cyclohexanone Dimethylketal

- Cyclohexanone dimethyl ketal

- 1,1-Dimethoxycyclohexane (ACI)

- Cyclohexanone, dimethyl acetal (6CI, 7CI, 8CI)

- CS-0179761

- SCHEMBL201561

- Cyclohexanone, dimethyl acetal

- Cyclohexanone dimethyl ketal, 99%

- Cyclohexane, 1,1-dimethoxy-

- AKOS015851762

- dimethoxycyclohexane

- D1372

- DTXCID20161864

- cyclohexanone-dimethylacetal

- BS-22409

- DB-080889

- 1,1-dimethoxy-cyclohexane

- DTXSID00239373

- 933-40-4

- NS00096268

- MFCD00043714

- G77621

-

- MDL: MFCD00043714

- 인치: 1S/C8H16O2/c1-9-8(10-2)6-4-3-5-7-8/h3-7H2,1-2H3

- InChIKey: XPIJMQVLTXAGME-UHFFFAOYSA-N

- 미소: O(C1(CCCCC1)OC)C

계산된 속성

- 정밀분자량: 144.11500

- 동위원소 질량: 144.115

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 2

- 중원자 수량: 10

- 회전 가능한 화학 키 수량: 2

- 복잡도: 89.4

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 표면전하: 0

- 소수점 매개변수 계산 참조값(XlogP): 1.7

- 토폴로지 분자 극성 표면적: 18.5A^2

- 상호 변형 이기종 수량: 아무것도 아니야

실험적 성질

- 색과 성상: 미확정

- 밀도: 0.948 g/mL at 25 °C(lit.)

- 비등점: 64°C/30mmHg(lit.)

- 플래시 포인트: 화씨 온도: 111.2°f

섭씨: 44 ° c - 굴절률: n20/D 1.439(lit.)

- PSA: 18.46000

- LogP: 1.93960

- 용해성: 미확정

1,1-Dimethoxycyclohexane 보안 정보

-

기호:

- 제시어:경고

- 신호어:Warning

- 피해 선언: H226

- 경고성 성명: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501

- 위험물 운송번호:3271

- WGK 독일:3

- 위험 범주 코드: 10

- 보안 지침: S16-S51

- 위험 등급:3

- 패키지 그룹:III

- 위험 용어:R10

1,1-Dimethoxycyclohexane 세관 데이터

- 세관 번호:2911000000

- 세관 데이터:

?? ?? ??:

2911000000개요:

2911000000 축알데히드와 반축알데히드는 기타 산소함유기단이 함유되여있든 없든 그 할로겐화, 술폰화, 질화 및 아질화 파생물을 함유하고있다.?? ??:nothing.VAT:17.0%.?? ???:9.0%。??? ??:5.5%.????:30.0%

?? ??:

?? ??, ?? ??, 사용

요약:

2911000000 축알데히드와 반축알데히드는 기타 산소기능이 있든 없든 할로겐화, 술폰화, 질화 또는 아질화 파생물이다.감리 조건: 없음.부가가치세: 17.0%. 환급률: 9.0%.??? ??:5.5%.General tariff:30.0%

1,1-Dimethoxycyclohexane 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| TRC | D473813-500mg |

1,1-Dimethoxycyclohexane |

933-40-4 | 500mg |

$ 75.00 | 2023-09-07 | ||

| Cooke Chemical | T8524630-25mL |

1,1-Dimethoxycyclohexane |

933-40-4 | >96.0%(GC) | 25ml |

RMB 240.00 | 2023-09-07 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D1372-25ML |

1,1-Dimethoxycyclohexane |

933-40-4 | >96.0%(GC) | 25ml |

¥330.00 | 2024-04-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CO625-100ml |

1,1-Dimethoxycyclohexane |

933-40-4 | 96.0%(GC) | 100ml |

¥560.0 | 2022-06-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CO625-5ml |

1,1-Dimethoxycyclohexane |

933-40-4 | 96.0%(GC) | 5ml |

¥103.0 | 2022-06-10 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D1372-500ML |

1,1-Dimethoxycyclohexane |

933-40-4 | >96.0%(GC) | 500ML |

¥1,460.00 | 2021-05-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CO625-25ml |

1,1-Dimethoxycyclohexane |

933-40-4 | 96.0%(GC) | 25ml |

¥269.0 | 2023-09-02 | |

| Ambeed | A799289-5g |

1,1-Dimethoxycyclohexane |

933-40-4 | 98% | 5g |

$15.0 | 2024-04-15 | |

| A2B Chem LLC | AB53548-5g |

1,1-Dimethoxycyclohexane |

933-40-4 | 98%(GC) | 5g |

$18.00 | 2024-07-18 | |

| TRC | D473813-2.5g |

1,1-Dimethoxycyclohexane |

933-40-4 | 2.5g |

$ 60.00 | 2022-06-05 |

1,1-Dimethoxycyclohexane 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Trimethyl orthoformate Catalysts: Tetrabutylammonium tribromide Solvents: Methanol

참조

합성회로 2

반응 조건

1.1 Catalysts: Copper(II) tetrafluoroborate ; 2 min, 25 - 30 °C

참조

- Copper(II) tetrafluoroborate as a novel and highly efficient catalyst for acetal formation, Tetrahedron Letters, 2005, 46(48), 8319-8323

합성회로 3

반응 조건

1.1 Catalysts: Cadmium iodide

참조

- Cadmium iodide catalyzed and efficient synthesis of acetals under microwave irradiations, Chemistry Letters, 1999, (12), 1283-1284

합성회로 4

반응 조건

1.1 Reagents: Triethyl orthoformate Catalysts: Bromotrimethylsilane ; 20 - 40 min, rt

참조

- Trimethylsilyl bromide-promoted synthesis of acyclic and cyclic acetals, Youji Huaxue, 2009, 29(11), 1836-1839

합성회로 5

합성회로 6

반응 조건

1.1 Catalysts: Tungsten oxide (WO) , Titania (sulfated) Solvents: Methanol ; 2 h, rt

참조

- Tungsten-Promoted Mesoporous Group 4 (Ti, Zr, and Hf) Transition-Metal Oxides for Room-Temperature Solvent-Free Acetalization and Ketalization Reactions, Chemistry of Materials, 2014, 26(9), 2803-2813

합성회로 7

반응 조건

1.1 Catalysts: Poly(vinylpyrrolidone) hydrogen triiodide Solvents: Methanol ; 6 h, 30 °C

참조

- Practical acetalization and transacetalization of carbonyl compounds catalyzed by recyclable PVP-I, Tetrahedron, 2021, 92,

합성회로 8

반응 조건

1.1 Reagents: Trimethyl orthoformate Catalysts: Lithium tetrafluoroborate Solvents: Methanol ; 20 min, reflux

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

참조

- An efficient and versatile procedure for the synthesis of acetals from aldehydes and ketones catalyzed by lithium tetrafluoroborate, Synlett, 2004, (6), 1074-1076

합성회로 9

반응 조건

1.1 Reagents: Trimethyl orthoformate Solvents: Methanol ; 8 h, 0.8 GPa, 40 °C

참조

- High-pressure-promoted uncatalyzed ketalization of ketones and oxy-Michael/ketalization of conjugated enones, Synlett, 2005, (14), 2254-2256

합성회로 10

반응 조건

참조

- Catalysis by solid superacids; 8. Improved Nafion-H perfluorinated resinsulfonic acid-catalyzed preparation of dimethyl acetals and ethylenedithioacetals, and hydrolysis of dimethyl acetals, Synthesis, 1981, (4), 282-3

합성회로 11

반응 조건

1.1 Reagents: Sulfuric acid Solvents: Methanol ; 12 h, reflux; cooled

1.2 Reagents: Potassium hydroxide Solvents: Water ; cooled

1.2 Reagents: Potassium hydroxide Solvents: Water ; cooled

참조

- Divergent Diels-Alder methodology from methyl coumalate toward functionalized aromatics, Tetrahedron Letters, 2013, 54(19), 2366-2368

합성회로 12

반응 조건

1.1 Reagents: Trimethyl orthoformate Catalysts: Ferric p-toluenesulfonate Solvents: Methanol ; 30 min, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

참조

- Iron(III) tosylate in the preparation of dimethyl and diethyl acetals from ketones and β-keto enol ethers from cyclic β-diketones, Synthetic Communications, 2008, 38(15), 2607-2618

합성회로 13

반응 조건

1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) , Ce3+

참조

- Ce3+-Exchanged Montmorillonite (Ce3+-Mont) as a Useful Substrate-Selective Acetalization Catalyst, Journal of Organic Chemistry, 1995, 60(13), 4039-43

합성회로 14

반응 조건

1.1 Reagents: Trimethyl orthoformate Catalysts: Hydrochloric acid Solvents: Methanol ; 30 min, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; > 1 min, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; > 1 min, rt

참조

- A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids, ACS Omega, 2018, 3(5), 4974-4985

합성회로 15

반응 조건

1.1 Reagents: Sodium borohydride Catalysts: Tungstate(6-), [μ12-[orthosilicato(4-)-κO:κO:κO:κO′:κO′:κO′:κO′′:κO′′:κO′′:κO′′′…

참조

- Catalysis by heteropoly acids: some new aspects, Journal of Catalysis, 1989, 120(1), 282-6

합성회로 16

반응 조건

1.1 Catalysts: Sodium sulfate Solvents: Methanol ; 2 min, rt

참조

- Microwave assisted acetalization of carbonyl compounds with methanol using Na2SO4 (anhydrous) and MgSO4 (anhydrous) as catalysts, Oriental Journal of Chemistry, 2002, 18(3), 521-524

합성회로 17

반응 조건

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ; 8 - 24 h, rt

1.2 Reagents: Sodium methoxide Solvents: Methanol ; rt

1.2 Reagents: Sodium methoxide Solvents: Methanol ; rt

참조

- FMPhos: Expanding the Catalytic Capacity of Small-Bite-Angle Bisphosphine Ligands in Regioselective Alkene Hydrofunctionalizations, ACS Catalysis, 2020, 10(24), 14349-14358

합성회로 18

반응 조건

1.1 12 h, 50 °C

참조

- Zeolite nanofiber assemblies as acid catalysts with high activity for the acetalization of carbonyl compounds with alcohols, RSC Advances, 2014, 4(35), 18217-18221

합성회로 19

반응 조건

1.1 Reagents: Trimethyl orthoformate Catalysts: Ytterbium triflate Solvents: Methanol

참조

- Acetalization of ketones and aldehydes catalyzed by lanthanoid trisulfonates, Applied Organometallic Chemistry, 1995, 9, 473-8

합성회로 20

반응 조건

1.1 Catalysts: Indium triflate Solvents: Dichloromethane ; 3 min, rt; 2 min, rt

참조

- Indium triflate-mediated acetalization of aldehydes and ketones, Tetrahedron Letters, 2006, 47(52), 9317-9319

1,1-Dimethoxycyclohexane Raw materials

1,1-Dimethoxycyclohexane Preparation Products

1,1-Dimethoxycyclohexane 관련 문헌

-

Jatin J. Lade,Sachin D. Pardeshi,Kamlesh S. Vadagaonkar,Kaliyappan Murugan,Atul C. Chaskar RSC Adv. 2017 7 8011

-

Amol M. Vibhute,Kana M. Sureshan RSC Adv. 2013 3 7321

-

S. Hanessian,O. M. Saavedra,M. A. Vilchis-Reyes,J. P. Maianti,H. Kanazawa,P. Dozzo,R. D. Matias,A. Serio,J. Kondo Chem. Sci. 2014 5 4621

-

Kwihwan Kobayashi,Shingo Komatsuzaki,Shun-ya Onozawa,Koichiro Masuda,Shū Kobayashi Org. Biomol. Chem. 2023 21 8259

-

Nishad Thamban Chandrika,Sylvie Garneau-Tsodikova Chem. Soc. Rev. 2018 47 1189

933-40-4 (1,1-Dimethoxycyclohexane) 관련 제품

- 1132-95-2(1,1-Diisopropoxycyclohexane)

- 1670-47-9(1,1-Diethoxycyclohexane)

- 116549-34-9(3,3-Dimethoxyhexane)

- 2137534-62-2(4-fluoro-5-(3-fluoro-2-iodophenyl)-1H-pyrazol-3-amine)

- 204973-20-6(N-Tert-Butyl-4-(methylamino)benzamide)

- 2034510-98-8(2-(4-methyl-1,4-diazepan-1-yl)quinoline)

- 896341-52-9(ethyl 4-2-({9-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamidobenzoate)

- 658709-62-7(2,4(1H,3H)-Quinolinedione, 6-iodo-)

- 1555641-66-1(1-[(oxan-2-yl)methyl]-1H-1,2,3-benzotriazole-6-carboxylic acid)

- 2229649-06-1(tert-butyl N-3-(3-aminoprop-1-en-1-yl)-4-methoxyphenylcarbamate)

추천 공급업체

Shanghai Xinsi New Materials Co., Ltd

골드 회원

중국 공급자

대량

Synrise Material Co. Ltd.

골드 회원

중국 공급자

대량

Hubei Changfu Chemical Co., Ltd.

골드 회원

중국 공급자

대량

Zhangzhou Sinobioway Peptide Co.,Ltd.

골드 회원

중국 공급자

시약

Wuhan brilliant Technology Co.,Ltd

골드 회원

중국 공급자

대량